molecular formula C16H17FN2O3 B1388956 N-(5-Amino-2-fluorophenyl)-2-(4-methoxyphenoxy)-propanamide CAS No. 1020056-70-5

N-(5-Amino-2-fluorophenyl)-2-(4-methoxyphenoxy)-propanamide

Cat. No. B1388956
M. Wt: 304.32 g/mol
InChI Key: ICDHRHPWFCIFDD-UHFFFAOYSA-N
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Description

N-(5-Amino-2-fluorophenyl)-2-(4-methoxyphenoxy)-propanamide (NMFP) is an important chemical compound in the field of scientific research. It has a wide range of applications in different areas of research, from biochemical and physiological studies to lab experiments. NMFP is a highly versatile compound that has been used in a variety of research projects.

Scientific Research Applications

N-(5-Amino-2-fluorophenyl)-2-(4-methoxyphenoxy)-propanamide has been used in a variety of scientific research projects, including studies on gene expression, protein folding, and enzyme inhibition. It has also been used in the development of new drugs, as well as in the study of cellular metabolism and signal transduction pathways. N-(5-Amino-2-fluorophenyl)-2-(4-methoxyphenoxy)-propanamide has been used to study the effects of drugs on the nervous system, as well as to investigate the effects of environmental toxins on the body.

Mechanism Of Action

N-(5-Amino-2-fluorophenyl)-2-(4-methoxyphenoxy)-propanamide is believed to act by inhibiting the activity of enzymes involved in the metabolism of neurotransmitters. It is thought to bind to the active site of the enzyme, preventing it from performing its normal functions. This inhibition leads to changes in the levels of neurotransmitters in the body, which can have a variety of effects.

Biochemical And Physiological Effects

The effects of N-(5-Amino-2-fluorophenyl)-2-(4-methoxyphenoxy)-propanamide on the body depend on the dose and duration of exposure. At low doses, N-(5-Amino-2-fluorophenyl)-2-(4-methoxyphenoxy)-propanamide can cause an increase in the levels of certain neurotransmitters, such as serotonin and dopamine. This can lead to improved mood, increased energy, and improved cognitive performance. At higher doses, N-(5-Amino-2-fluorophenyl)-2-(4-methoxyphenoxy)-propanamide can have a sedative effect, leading to feelings of relaxation and sleepiness.

Advantages And Limitations For Lab Experiments

N-(5-Amino-2-fluorophenyl)-2-(4-methoxyphenoxy)-propanamide has a number of advantages for use in lab experiments. It is a relatively inexpensive compound, and it is easy to synthesize. It is also highly soluble in water, making it easy to work with in aqueous solutions. However, N-(5-Amino-2-fluorophenyl)-2-(4-methoxyphenoxy)-propanamide can be toxic at high doses, and it can have a sedative effect. Therefore, it is important to use caution when working with N-(5-Amino-2-fluorophenyl)-2-(4-methoxyphenoxy)-propanamide in the lab.

Future Directions

N-(5-Amino-2-fluorophenyl)-2-(4-methoxyphenoxy)-propanamide has a number of potential applications in the future. It could be used to develop new drugs for the treatment of neurological disorders, such as depression and anxiety. It could also be used to study the effects of environmental toxins on the body, as well as the effects of drugs on the nervous system. Additionally, N-(5-Amino-2-fluorophenyl)-2-(4-methoxyphenoxy)-propanamide could be used to investigate the effects of certain nutrients on the body, such as vitamins and minerals. Finally, N-(5-Amino-2-fluorophenyl)-2-(4-methoxyphenoxy)-propanamide could be used to develop new methods for detecting and quantifying neurotransmitters in the body, which could be used to diagnose and treat neurological disorders.

properties

IUPAC Name

N-(5-amino-2-fluorophenyl)-2-(4-methoxyphenoxy)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O3/c1-10(22-13-6-4-12(21-2)5-7-13)16(20)19-15-9-11(18)3-8-14(15)17/h3-10H,18H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICDHRHPWFCIFDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=C(C=CC(=C1)N)F)OC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-Amino-2-fluorophenyl)-2-(4-methoxyphenoxy)-propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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